
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide, also known as NSC 745887, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 is believed to exert its anti-cancer effects through inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 can lead to the accumulation of proteins that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. However, one limitation is that N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 may have limited solubility in aqueous solutions, which can impact its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 and to optimize its pharmacokinetic properties for clinical use. Finally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 may have potential applications in other disease areas, such as neurodegenerative disorders, where proteasome dysfunction has been implicated.
Méthodes De Synthèse
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 can be synthesized by reacting cyclohexylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and subsequent reaction with morpholine-4-carbonyl chloride. The product is then purified through column chromatography, resulting in N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 as a white solid.
Applications De Recherche Scientifique
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been studied for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide 745887 has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-8-7-15(26(22,23)19-14-5-3-2-4-6-14)13-16(17)18(21)20-9-11-25-12-10-20/h7-8,13-14,19H,2-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBFMUNBEYBUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
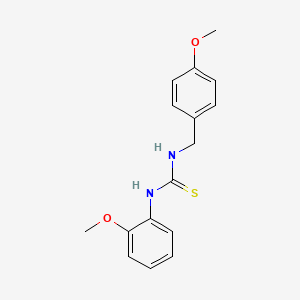

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
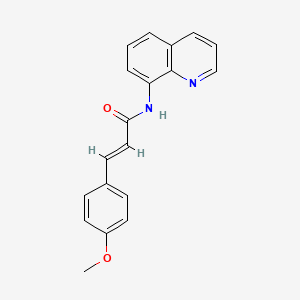
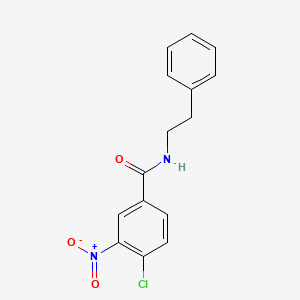
![4-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5720513.png)
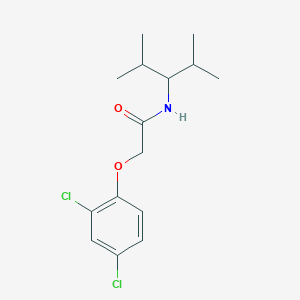
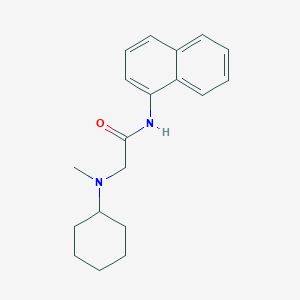
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)

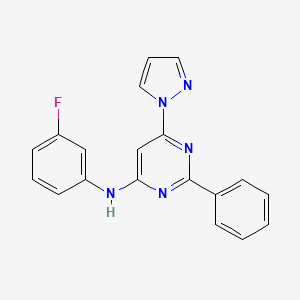
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)